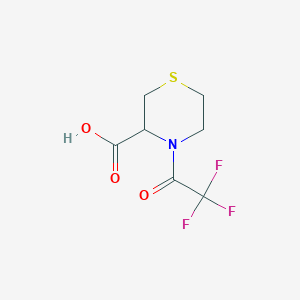

4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid

Description

4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound featuring a thiomorpholine core (a six-membered ring containing nitrogen and sulfur), substituted with a trifluoroacetyl group (-COCF₃) at position 4 and a carboxylic acid (-COOH) at position 3. This unique combination of functional groups confers distinct physicochemical properties:

- Trifluoroacetyl group: Enhances lipophilicity and metabolic stability, improving membrane permeability .

- Carboxylic acid: Provides acidity (pKa ~3–4) and hydrogen-bonding capacity, influencing solubility and biological interactions .

- Thiomorpholine ring: The sulfur atom increases electron density and alters reactivity compared to oxygen-containing morpholine derivatives .

This compound is explored in medicinal chemistry for enzyme inhibition and as a scaffold for drug development due to its balanced polarity and stability .

Properties

Molecular Formula |

C7H8F3NO3S |

|---|---|

Molecular Weight |

243.21 g/mol |

IUPAC Name |

4-(2,2,2-trifluoroacetyl)thiomorpholine-3-carboxylic acid |

InChI |

InChI=1S/C7H8F3NO3S/c8-7(9,10)6(14)11-1-2-15-3-4(11)5(12)13/h4H,1-3H2,(H,12,13) |

InChI Key |

CDRSIDXHSGJLSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC(N1C(=O)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiomorpholine compounds exhibit significant antibacterial properties against various strains of bacteria, including Mycobacterium tuberculosis. For instance, a study demonstrated that cyclic secondary amine substituted thiomorpholines showed promising activity against M. tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.0125 µg/mL . The structure-activity relationship (SAR) analysis revealed that modifications to the thiomorpholine structure could enhance antimicrobial efficacy.

Toxicity Studies

The bioactivation mechanism of related compounds, such as L-thiomorpholine-3-carboxylic acid, has been investigated for their cytotoxic effects. These studies showed that certain derivatives could induce cytotoxicity in renal cells, indicating a potential for nephrotoxic effects . Understanding these toxicological profiles is crucial for developing safer therapeutic agents.

Synthesis and Chemical Reactions

Amidation Reactions

4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid can be utilized in direct amidation reactions, which are essential for synthesizing various amides from carboxylic acids and amines. This reaction is facilitated by reagents like B(OCH₂CF₃)₃, showcasing the compound's versatility in organic synthesis . The efficiency of this reaction can lead to the development of new pharmaceuticals.

Case Studies

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiomorpholine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues within the Morpholine/Thiomorpholine Family

The table below compares key structural and functional differences:

Key Observations:

- Fluorination Impact: Trifluoroacetyl/trifluoroethyl groups significantly enhance lipophilicity compared to non-fluorinated analogues (e.g., morpholine-3-carboxylic acid) .

- Acid Group Positioning : Shifting the carboxylic acid from C3 to C2 (as in 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid) alters hydrogen-bonding interactions and biological target selectivity .

- Thiomorpholine vs.

Comparison with Heterocyclic Carboxylic Acids Beyond Morpholine

Key Observations:

- Aromatic vs. Saturated Rings : Thiomorpholine’s saturated ring offers conformational flexibility, while thiophene/thiazole derivatives exhibit planar, aromatic structures suited for π-π interactions .

- Trifluoromethyl vs. Trifluoroacetyl : -CF₃ (electron-withdrawing) vs. -COCF₃ (polar, hydrogen-bond acceptor) groups dictate solubility and target engagement .

Biological Activity

4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Synthesis

The synthesis of this compound typically involves the acylation of thiomorpholine derivatives. The trifluoroacetyl group is introduced in the reaction using various coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to enhance the yield and purity of the final product. The reaction conditions often require careful optimization to minimize byproducts and maximize the desired compound yield .

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties.

Antiviral Activity

Recent studies have evaluated the antiviral potential of thiomorpholine derivatives against human coronaviruses. In preliminary analyses, compounds similar to this compound exhibited moderate antiviral activity. For example, derivatives were tested against strains like HCoV-229E and HCoV-OC43, showing varying degrees of efficacy .

Antioxidant Properties

Antioxidant activity is another critical aspect of this compound's profile. Research indicates that related compounds with similar structural motifs exhibit significant antioxidant properties. These compounds were evaluated using assays such as ABTS and DPPH, revealing that certain derivatives can effectively scavenge free radicals and reduce oxidative stress markers .

Cytotoxicity Studies

Cytotoxicity assessments have been performed to determine the safety profile of this compound. In vitro studies indicated that while some derivatives showed promising biological activity, they also presented cytotoxic effects at higher concentrations. This necessitates further investigation into dose-dependent effects and therapeutic indices .

Case Studies

- Antiviral Efficacy : A study focused on a series of thiomorpholine derivatives demonstrated that certain modifications to the structure enhanced antiviral activity significantly. Compounds were subjected to cytotoxicity tests alongside antiviral assays to establish their therapeutic potential .

- Oxidative Stress Reduction : Another research effort highlighted the antioxidant capacity of thiomorpholine derivatives in cellular models exposed to oxidative stress. The results indicated a reduction in reactive oxygen species (ROS) levels when treated with these compounds, suggesting potential applications in managing oxidative stress-related diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.